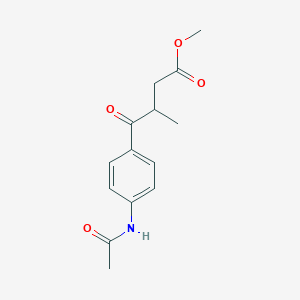

Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate

Description

Properties

CAS No. |

120757-17-7 |

|---|---|

Molecular Formula |

C14H17NO4 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate |

InChI |

InChI=1S/C14H17NO4/c1-9(8-13(17)19-3)14(18)11-4-6-12(7-5-11)15-10(2)16/h4-7,9H,8H2,1-3H3,(H,15,16) |

InChI Key |

KDMKWCATNANPPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)C(=O)C1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation of the Acetamido-Substituted Aromatic Intermediate

- Starting from 4-aminophenyl derivatives , the acetamido group is introduced by acetylation using acetic anhydride or acetyl chloride under controlled conditions to yield the 4-acetamidophenyl moiety. This step is crucial for protecting the amine functionality and enhancing stability during subsequent reactions.

Construction of the 3-Methyl-4-oxobutanoate Backbone

- The backbone can be synthesized via selective methylation and oxidation of precursor compounds such as L-aspartic acid derivatives or related keto acids.

- For example, methyl 4-oxobutanoate derivatives have been synthesized from L-aspartic acid through a sequence involving:

- Selective methylation in the presence of thionyl chloride (SOCl2) to form methyl esters.

- Protection of amino groups (e.g., Boc-protection).

- Acylation with ethyl chloroformate.

- Reduction with sodium borohydride (NaBH4).

- Oxidation using sodium hypochlorite (NaClO) and TEMPO catalyst to yield the keto ester intermediate.

Coupling of the Aromatic and Keto Ester Moieties

- The acetamidophenyl group is introduced onto the keto ester backbone via nucleophilic substitution or acylation , often involving aniline or acetamidophenyl precursors reacting with activated keto ester intermediates.

- This can be achieved by reacting methyl 4-oxobutanoate derivatives with appropriately substituted anilines under conditions that promote amide bond formation or nucleophilic addition to the keto group.

Final Esterification and Purification

- The methyl ester is typically formed or preserved throughout the synthesis by using methylating agents or by starting from methyl esters.

- Purification is conducted using standard organic chemistry techniques such as recrystallization or chromatography.

Detailed Preparation Methods and Conditions

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Acetylation of 4-aminophenyl | Acetylation | Acetic anhydride, pyridine or base catalyst, 0–25 °C, 1–3 hours | Protects amine as acetamido group |

| 2. Methylation of precursor acid | Esterification/Methylation | SOCl2, methanol, reflux | Converts acid to methyl ester |

| 3. Protection of amino group | Boc-protection | Boc2O, base, room temperature | Prevents side reactions |

| 4. Acylation of protected intermediate | Acylation | Ethyl chloroformate, base, 0–5 °C | Introduces acyl group |

| 5. Reduction of keto intermediate | Reduction | NaBH4, methanol, 0–25 °C | Reduces keto to alcohol intermediate |

| 6. Oxidation to keto ester | Oxidation | NaClO, TEMPO catalyst, pH 7–9, room temperature | Regenerates keto group |

| 7. Coupling with acetamidophenyl | Nucleophilic substitution | Aniline derivative, solvent (e.g., acetonitrile or THF), 20–110 °C, 3–24 hours | Forms final compound |

| 8. Purification | Chromatography or recrystallization | Solvent system varies | Ensures compound purity |

These steps are adapted from general synthetic routes for methyl 4-oxobutanoate derivatives and acetamidophenyl substitutions.

Solvent and Catalyst Considerations

- Polar aprotic solvents such as acetonitrile and tetrahydrofuran (THF) are preferred for coupling and acylation steps due to their ability to dissolve both organic and inorganic reagents and facilitate reaction kinetics.

- Catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are employed for selective oxidation steps.

- Bases such as pyridine or triethylamine are used to scavenge acids during acylation and acetylation.

Research Findings and Yields

- Guo et al. reported a synthesis of methyl 4-oxobutanoate derivatives with an overall yield of approximately 41% using selective methylation, Boc-protection, acylation, reduction, and oxidation steps starting from L-aspartic acid.

- The acetamidophenyl substitution is typically achieved with high regioselectivity due to the directing effect of the acetamido group.

- Reaction times vary from 3 to 24 hours depending on temperature and solvent choice, with higher temperatures accelerating coupling reactions.

- Purity and yield optimization often require fine-tuning of stoichiometry and reaction conditions.

Summary Table of Preparation Methods

| Preparation Stage | Key Reaction | Typical Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| Acetamido group formation | Acetylation of 4-aminophenyl | Acetic anhydride, base | 0–25 °C, 1–3 h | High yield, protects amine |

| Methyl ester formation | Esterification/methylation | SOCl2, methanol | Reflux | Efficient methylation |

| Protection of amino group | Boc-protection | Boc2O, base | Room temp | Prevents side reactions |

| Acylation | Reaction with ethyl chloroformate | Ethyl chloroformate, base | 0–5 °C | Introduces acyl group |

| Reduction | NaBH4 reduction | NaBH4, MeOH | 0–25 °C | Converts keto to alcohol |

| Oxidation | NaClO/TEMPO oxidation | NaClO, TEMPO | Room temp, pH 7–9 | Regenerates keto group |

| Coupling | Nucleophilic substitution | Aniline derivative, solvent | 20–110 °C, 3–24 h | Forms final product |

| Purification | Chromatography/recrystallization | Various solvents | Ambient conditions | Ensures purity |

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Therapeutic Compounds

Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate serves as a precursor in the synthesis of various therapeutic agents. For instance, it has been utilized in the synthesis of (-)-deoxoprosophylline, a piperidine alkaloid with notable therapeutic potential against certain diseases . The compound's structure allows for modifications that enhance biological activity, making it a valuable building block in drug development.

1.2 Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties. Specifically, compounds related to this structure have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They act as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegeneration . This inhibition can lead to reduced neuroinflammation and improved neuronal survival.

2.1 Antioxidant Properties

Studies have demonstrated that this compound derivatives possess significant antioxidant activity. For example, compounds derived from this structure have shown strong activity against DPPH radicals, with IC50 values indicating effective radical scavenging capabilities . Such properties are crucial for developing treatments aimed at oxidative stress-related conditions.

2.2 Enzyme Inhibition

The compound has also been noted for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in the context of cognitive disorders . This inhibition suggests potential applications in enhancing cognitive function or treating conditions like Alzheimer's disease.

Case Studies

3.1 Synthesis and Biological Evaluation

A notable case study involved the synthesis of a novel derivative from this compound, where researchers reported enhanced biological activity against cancer cell lines compared to the parent compound . The structural modifications led to improved potency and selectivity, highlighting the compound's versatility in medicinal applications.

3.2 Marine-Derived Compounds

Research on marine organisms has revealed that compounds with similar frameworks to this compound exhibit unique biological activities . For instance, alkaloids isolated from marine sponges have shown promising results in anti-cancer assays, further supporting the exploration of this compound's derivatives in drug discovery.

Data Summary Table

Mechanism of Action

The exact mechanism of action of Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Solubility Profile |

|---|---|---|---|

| This compound | 3-methyl, 4-acetamidophenyl, methyl ester | 279.30 | Moderate in DCM, acetone; low H₂O |

| 4-(4-Acetamidophenyl)-4-oxobutanoic acid [4] | Carboxylic acid, 4-acetamidophenyl | 265.26 | Higher aqueous solubility |

| tert-Butyl 4-((4-iodo-3-methylphenyl)amino)-4-oxobutanoate [3] | tert-butyl ester, iodo, methylphenylamino | 409.25 | Low aqueous solubility |

| 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate [7] | Phenolic hydroxyl, methoxy, amino ester | 267.28 | Moderate in polar solvents |

Key Observations :

- Solubility: The methyl ester derivative (target compound) exhibits lower aqueous solubility compared to its carboxylic acid analog (4-(4-acetamidophenyl)-4-oxobutanoic acid), which is attributed to the ester’s reduced polarity .

Key Observations :

- The acetamido group in the target compound is critical for antimicrobial activity, as demonstrated in studies where similar β-keto esters were used to synthesize pyrazole and pyridine derivatives with MIC values of 4–16 µg/mL against Staphylococcus aureus .

- In contrast, 4-(4-acetamidophenyl)-4-oxobutanoic acid (lacking the methyl ester) serves as a precursor for MCI-154, a calcium sensitizer targeting cardiac troponin C , highlighting the role of functional groups in diversifying biological applications.

Critical Analysis of Contradictions and Limitations

- Solubility vs.

- Synthetic Complexity: The 3-methyl substituent may hinder regioselectivity in cyclization reactions compared to unsubstituted analogs, as noted in heterocyclic syntheses .

Biological Activity

Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique molecular structure, which includes an acetamidophenyl group attached to a 4-oxobutanoate moiety. The synthesis of this compound involves several steps, typically starting from commercially available precursors.

A common synthetic route includes:

- Formation of the Acetamidophenyl Group : The acetamido group is introduced to a phenolic compound through acetylation.

- Construction of the Butanoate Backbone : This is achieved via a series of reactions involving alkylation and oxidation processes.

The overall yield and efficiency of these synthetic pathways can vary based on reaction conditions and the specific reagents used.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated significant activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

| Compound | Microbial Strain | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.2 |

| This compound | Escherichia coli | 20.5 |

Anticancer Activity

The anticancer properties of this compound have also been investigated. In a study evaluating its cytotoxicity against liver carcinoma cell lines (HEPG2), it was found to exhibit promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2 | 12.3 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by morphological changes observed under microscopy and increased levels of apoptotic markers.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of this compound against resistant strains of bacteria. The findings indicated that modifications to the acetamide group significantly enhanced antimicrobial potency.

- Case Study on Anticancer Properties : Another investigation focused on the compound's effect on HEPG2 cells, revealing that it not only inhibited cell proliferation but also triggered apoptotic pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates.

The biological activities exhibited by this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.